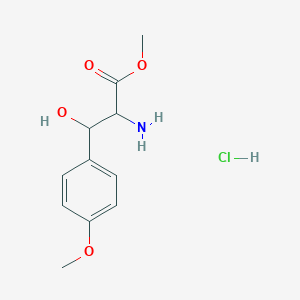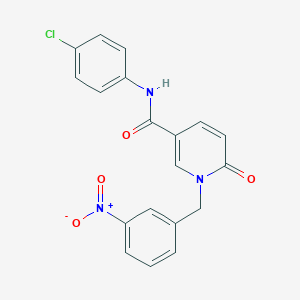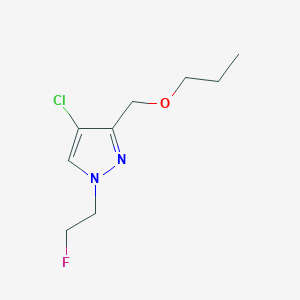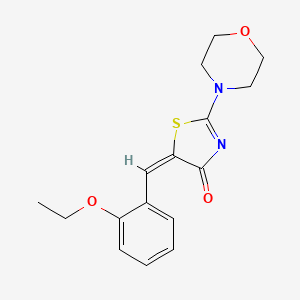![molecular formula C20H25N3O2 B2527667 3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide CAS No. 313231-63-9](/img/structure/B2527667.png)
3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide has been the subject of various studies due to its high affinity and selectivity for dopamine D4 receptors. This compound, referred to as compound 17 in one study, exhibited an IC50 value of 0.057 nM, indicating a very high affinity for the dopamine D4 receptor and a selectivity of over 10,000 times for the D4 versus the D2 receptor. It also showed selectivity against serotonin 5-HT1A and adrenergic alpha1 receptors .
Synthesis Analysis
The synthesis of related benzamide compounds has been explored in several studies. For instance, compound 17 was synthesized as part of a series of 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment. The synthesis involved structural modifications of the lead compound, particularly on its amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring . Another related compound, BPC, was synthesized by treating a precursor with isopropylamine in dimethylformamide at room temperature .
Molecular Structure Analysis
Although the exact molecular structure analysis of this compound is not provided, related compounds have been analyzed using X-ray diffraction and density functional theory (DFT) calculations. These methods can determine the crystalline structure and calculate the molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies .
Chemical Reactions Analysis
The chemical reactivity of similar benzamide compounds has been investigated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can estimate the chemical reactivity of the molecule and are essential for understanding how these compounds might interact with biological targets or undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their potential therapeutic applications. For instance, the lipophilicity of these compounds is a key factor in their ability to cross the blood-brain barrier, which is essential for central nervous system agents. The binding affinity for various receptors, such as dopamine D3 and D4 receptors, serotonin 5-HT1A receptors, and the serotonin transporter, is also determined to assess their selectivity and potential side effects .
Applications De Recherche Scientifique
Dopamine Receptor Affinity
The modification of the compound, known as PB12, initially reported as a potent and selective dopamine D(4) receptor ligand, led to the discovery of derivatives with moderate to high affinity for the D(3) receptor. These modifications, including changes to the aromatic ring linked to the N-1 piperazine ring and alkyl chain elongation, resulted in compounds with improved binding affinity for D(3) receptors while decreasing D(4) affinity. This indicates the compound's potential in the development of high-affinity D(3) ligands with significant selectivity over other receptors, making it a valuable candidate for further research in the field of neurology and psychiatry (Leopoldo et al., 2002).
Analgesic and Anti-inflammatory Properties
Further research into the compound's derivatives revealed significant analgesic and anti-inflammatory properties. Specifically, derivatives treated with isopropylamine demonstrated substantial inhibition of inflammation and pain in animal models, indicating the compound's potential therapeutic applications in managing pain and inflammation (Okunrobo & Usifoh, 2006).
Tocolytic Activity
Investigations into the tocolytic activity of derivatives, such as 3-benzamido-1-(4-(2-methoxyphenyl)-piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), have shown significant inhibition of uterine contractions in non-pregnant rats. This suggests the compound's utility in developing treatments for preterm labor or other conditions requiring uterine relaxation (Okunrobo & Omonkhelin, 2009).
Acetylcholinesterase Inhibition
The compound and its derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for learning and memory. Although in vivo studies demonstrated good blood-brain barrier permeability, the uniform regional brain distribution suggested a need for further structural modifications to enhance selectivity and effectiveness for potential use in neurodegenerative disorders (Brown-Proctor et al., 1999).
Orientations Futures
The future directions for research on “3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide” could involve further exploration of its potential therapeutic applications, given the observed bioactivity of similar compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Mécanisme D'action
Target of Action
The primary target of the compound 3-Methoxy-N-[2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that is associated with several neurological and psychiatric conditions.
Mode of Action
3-Methoxy-N-[2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide interacts with its target, the D4 dopamine receptor, by binding to it selectively . This binding can alter the receptor’s activity, leading to changes in the signaling pathways it is involved in.
Result of Action
The molecular and cellular effects of 3-Methoxy-N-[2-(4-Phenylpiperazin-1-yl)Ethyl]Benzamide’s action are primarily related to its interaction with the D4 dopamine receptor . By binding to this receptor, the compound can modulate dopaminergic signaling and potentially influence various neurological and psychiatric processes.
Propriétés
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-6-17(16-19)20(24)21-10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBROVQXWXUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2527595.png)

![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)
![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)


![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)